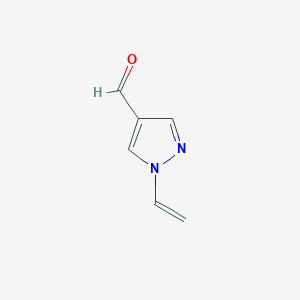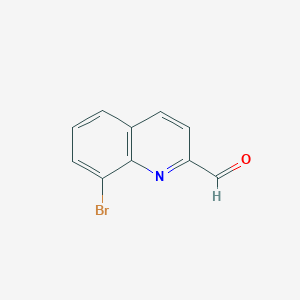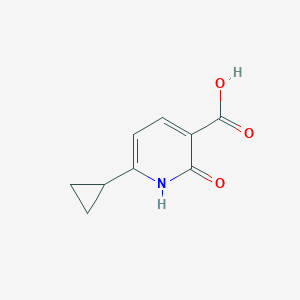![molecular formula C6H3BrN2S B1517495 4-ブロモチエノ[3,2-d]ピリミジン CAS No. 16285-70-4](/img/structure/B1517495.png)
4-ブロモチエノ[3,2-d]ピリミジン
説明
4-Bromothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.07 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromothieno[3,2-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromothieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromothieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
4-ブロモチエノ[3,2-d]ピリミジンの新規誘導体シリーズが、大細胞肺癌(H460)、結腸癌(HT-29)、腺癌肺癌(A549)など、さまざまな癌細胞株に対する細胞毒性活性について設計および合成されています .
抗癌活性
4-ブロモチエノ[3,2-d]ピリミジンと構造的に関連するチアゾロピリミジン誘導体は、アポトーシスを誘発しCDK酵素を阻害することにより、ヒト癌細胞株および初代CLL細胞に対して優れた抗癌活性を示しました .
抗炎症活性
研究開発では、4-ブロモチエノ[3,2-d]ピリミジンの誘導体を含む、機能的に重要なピリミジンの合成が、その潜在的な抗炎症活性について報告されています .
光化学合成
この化合物は、金属フリー合成のためのグリーンタンデム法を使用して、ピラノ[2,3-d]ピリミジン骨格の光化学合成に使用されてきました .
合成と反応
4-ブロモチエノ[3,2-d]ピリミジン誘導体は合成され、さまざまな反応に関与して、潜在的な生物活性を持つ新しい化合物を生成しました .
生物学的可能性
チエノ[3,2-d]ピリミジン誘導体の新しいシリーズは、さまざまな分光法研究によって特徴付けられ、MDA-MB-231、MKN-45、HT-29、H460などの複数の細胞株に対するインビトロ抗腫瘍活性を評価しました .
生化学分析
Biochemical Properties
4-Bromothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, 4-Bromothieno[3,2-d]pyrimidine can bind to certain receptors, influencing their activity and downstream signaling events .
Cellular Effects
The effects of 4-Bromothieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 4-Bromothieno[3,2-d]pyrimidine can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, 4-Bromothieno[3,2-d]pyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit kinase activity by competing with ATP for binding sites, thereby preventing phosphorylation events. Additionally, 4-Bromothieno[3,2-d]pyrimidine can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromothieno[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromothieno[3,2-d]pyrimidine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to 4-Bromothieno[3,2-d]pyrimidine can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromothieno[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 4-Bromothieno[3,2-d]pyrimidine can exhibit toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
4-Bromothieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 4-Bromothieno[3,2-d]pyrimidine on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromothieno[3,2-d]pyrimidine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, the compound may be actively transported into cells by specific transporters, where it can then interact with intracellular targets. The distribution of 4-Bromothieno[3,2-d]pyrimidine within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromothieno[3,2-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromothieno[3,2-d]pyrimidine may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .
特性
IUPAC Name |
4-bromothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTCHXURFZZYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-70-4 | |
| Record name | 4-bromothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)



